3-methyl-4-phenylbutan-1-amine hydrochloride
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Overview
Description
3-methyl-4-phenylbutan-1-amine hydrochloride is an organic compound with the molecular formula C11H18ClN It is a hydrochloride salt form of 3-methyl-4-phenylbutan-1-amine, which is a derivative of phenylethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-phenylbutan-1-amine hydrochloride typically involves the reaction of 3-methyl-4-phenylbutan-1-amine with hydrochloric acid. The amine is first synthesized through a series of organic reactions, which may include the alkylation of benzene derivatives followed by amination. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-phenylbutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-methyl-4-phenylbutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-4-phenylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A naturally occurring compound with similar structural features.
Amphetamine: A stimulant with a similar phenylethylamine backbone.
Methamphetamine: A potent central nervous system stimulant with structural similarities.
Uniqueness
3-methyl-4-phenylbutan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1129263-42-8 |
---|---|
Molecular Formula |
C11H18ClN |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
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